1-(2-Fluorobenzyl)-1H-imidazole

描述

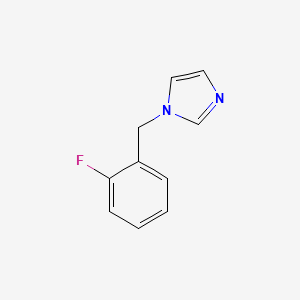

1-(2-Fluorobenzyl)-1H-imidazole is a chemical compound characterized by the presence of a fluorobenzyl group attached to an imidazole ring

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Fluorobenzyl)-1H-imidazole can be synthesized through several methods, including the reaction of 2-fluorobenzyl chloride with imidazole under specific conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

化学反应分析

Types of Reactions: 1-(2-Fluorobenzyl)-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted imidazoles.

科学研究应用

Antimicrobial and Antitubercular Activity

Recent studies have highlighted the potential of imidazole derivatives, including 1-(2-Fluorobenzyl)-1H-imidazole, as antimicrobial agents. For example, a series of 2-(benzylthio)-1H-benzo[d]imidazoles were synthesized and evaluated for their activity against Mycobacterium tuberculosis (M. tuberculosis). Some derivatives exhibited minimal inhibitory concentration (MIC) values as low as 3.8 µM against drug-resistant strains, indicating that imidazole compounds could be promising candidates for developing new anti-tuberculosis drugs .

Cancer Therapeutics

Imidazole derivatives have also been investigated for their anticancer properties. A study focused on the design and synthesis of imidazole-based epidermal growth factor receptor (EGFR) inhibitors demonstrated that certain compounds exhibited significant antiproliferative activity against various cancer cell lines, including breast and lung cancers. Specifically, compounds derived from imidazole showed IC50 values in the nanomolar range, suggesting their effectiveness in inhibiting cancer cell growth without significant toxicity to normal cells .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase (IDO) is a critical enzyme involved in immune suppression associated with cancer and chronic infections. Research has indicated that phenyl-imidazole derivatives can serve as potent IDO inhibitors. Systematic studies have shown that modifications to the imidazole structure enhance binding affinity and inhibitory potency against IDO, making these compounds valuable in developing therapies for cancer and immune-related conditions .

Allosteric Modulation

Another area of interest is the role of imidazole derivatives as positive allosteric modulators (PAMs). A series of studies identified compounds based on the benzimidazole scaffold that exhibited improved metabolic stability and selective modulation of ion channels such as TRPC5. These findings suggest that this compound could be further explored for its potential in modulating physiological processes through allosteric mechanisms .

Structure-Activity Relationship Studies

The structural versatility of imidazoles allows for extensive structure-activity relationship (SAR) studies aimed at optimizing their biological activity. Research has demonstrated that specific substitutions on the imidazole ring can significantly influence the compound's pharmacological profile, including its solubility, stability, and interaction with biological targets .

作用机制

The mechanism by which 1-(2-Fluorobenzyl)-1H-imidazole exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound's binding affinity to these targets, leading to its biological activity.

相似化合物的比较

1-(2-Fluorobenzyl)-1H-imidazole is unique compared to other similar compounds due to its specific structural features and properties. Some similar compounds include:

1-(2-Fluorobenzyl)piperazine: A related compound with a piperazine ring instead of an imidazole ring.

1-(2-Fluorobenzyl)-3-Butyl-8-(N-Acetyl-4-Aminobenzyl)-Xanthine: Another fluorobenzyl-containing compound with a different core structure.

生物活性

1-(2-Fluorobenzyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a fluorobenzyl group attached to an imidazole ring, which is known for its role in various biological systems. The presence of the fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, making it a valuable candidate for drug development.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, particularly those involved in metabolic pathways relevant to disease processes. For instance, it has been identified as an inhibitor of aldosterone synthase (CYP11B2), which is significant in conditions like hyperaldosteronism and heart diseases .

- Antimicrobial Activity : Research indicates that imidazole derivatives can disrupt bacterial cell wall synthesis and inhibit growth in multidrug-resistant strains of pathogens such as Mycobacterium tuberculosis .

- Anticancer Properties : Studies have demonstrated that this compound derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and causing cell cycle arrest .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Antimicrobial Activity

A study highlighted the effectiveness of this compound derivatives against M. tuberculosis, with minimal inhibitory concentration (MIC) values indicating potent activity against both drug-sensitive and multidrug-resistant strains. Compounds with structural modifications exhibited improved solubility and stability, enhancing their therapeutic potential .

Anticancer Research

Recent investigations into the anticancer properties of this compound revealed that certain derivatives could significantly elevate ROS levels in breast cancer cells, leading to mitochondrial dysfunction and cell death. These findings suggest that this compound may serve as a lead structure for developing new cancer therapies targeting ROS-mediated pathways .

Pharmacological Reviews

A comprehensive review of benzimidazole derivatives, including this compound, emphasized their broad-spectrum biological activities ranging from anticancer to antimicrobial effects. The review underscored the importance of structural modifications in enhancing bioactivity and metabolic stability .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(2-fluorobenzyl)-1H-imidazole and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example, derivatives can be synthesized via CuI-mediated reactions under argon, where 2-fluorobenzyl halides react with imidazole in the presence of K₂CO₃ and DMF at 120°C for 24 hours . Pd-catalyzed regioselective C–H functionalization is another approach, enabling late-stage diversification of the imidazole core with aryl halides (e.g., bromobenzaldehyde) under optimized catalytic conditions . Purification often involves column chromatography or flash chromatography using silica gel .

Q. How are this compound derivatives characterized structurally?

- Methodological Answer : Key characterization techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substitution patterns (e.g., δ ~7.2–8.1 ppm for aromatic protons) .

- Elemental analysis : Validation of molecular formulas (e.g., C₁₀H₈F₃N₂ for trifluoromethyl-substituted analogs) with <0.4% deviation between calculated and observed values .

- Melting point determination : Used to assess purity (e.g., derivatives like 1-(biphenylmethyl)imidazoles exhibit melting points between 146–168°C) .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer : CoMSIA (Comparative Molecular Similarity Indices Analysis) is a robust QSAR tool. For anticonvulsant analogs, a training set of 34 compounds (ED₅₀ data from MES tests) is used to generate 3D contour maps highlighting steric, electrostatic, and hydrophobic fields. Key findings include:

- Electron-withdrawing groups (e.g., -F) at the benzyl position enhance anticonvulsant potency .

- Hydrophobic substituents on the imidazole ring improve blood-brain barrier penetration .

- Validation via test set predictions (R² > 0.8) ensures model reliability .

Q. What computational strategies are used to predict the binding affinity of this compound derivatives to biological targets?

- Methodological Answer : Molecular docking and density functional theory (DFT) are employed:

- Docking protocols : Autodock Vina or Schrödinger Suite with optimized grid boxes (e.g., EGFR kinase domain) and flexible ligand sampling. A study on imidazole-based EGFR inhibitors reported binding energies ≤ -8.5 kcal/mol for derivatives with para-substituted aryl groups .

- DFT calculations : B3LYP/6-31G* basis sets optimize geometry and electronic properties (e.g., HOMO-LUMO gaps correlating with reactivity) .

Q. How is in vivo efficacy evaluated for this compound anticonvulsant candidates?

- Methodological Answer : The Maximal Electroshock (MES) test in rodent models is standard:

- Dose-response curves : ED₅₀ values (dose effective in 50% of subjects) are calculated from seizure suppression data. For example, 1-(naphthylmethyl)imidazoles show ED₅₀ = 12–45 mg/kg .

- Therapeutic index (TI) : Ratio of TD₅₀ (toxic dose) to ED₅₀. Derivatives with TI > 10 are prioritized for clinical testing .

Q. What structural modifications improve the metabolic stability of this compound derivatives?

- Methodological Answer : Strategies include:

- Introduction of fluorine : Enhances oxidative stability by blocking CYP450-mediated metabolism .

- Steric hindrance : Bulky substituents (e.g., tert-butyl) at the imidazole N1-position reduce hepatic clearance .

- Prodrug design : Esterification of hydroxyl groups to improve oral bioavailability .

Intermediate Research Questions

Q. How is regioselective functionalization achieved in this compound synthesis?

- Methodological Answer : Pd-catalyzed C–H activation allows selective arylation at the C5 position of imidazole. Key parameters:

- Ligand selection: PPh₃ enhances regioselectivity (>90% C5 products) .

- Solvent optimization: DMF at 100°C maximizes yield (70–85%) .

Q. What purification techniques are optimal for isolating this compound derivatives?

- Methodological Answer :

- Flash chromatography : Hexane/ethyl acetate gradients (3:1 to 1:2) resolve polar impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (e.g., >99% by HPLC) .

属性

IUPAC Name |

1-[(2-fluorophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGYLPWGDLATLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606914 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102993-74-8 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。